7-Bromo-1H-indole-6-carboxylic acid

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Many CNS med chem programs stall due to isomer contamination when using generic bromoindole building blocks. 7-Bromo-1H-indole-6-carboxylic acid (CAS 1360921-60-3, ≥97%) provides the precise 7-bromo-6-carboxy scaffold for: • One-step aminocarbonylation to CNS-active amphetamine derivatives • Direct amide coupling - no ester saponification required • Suzuki/Sonogashira/Buchwald-Hartwig diversification for kinase inhibitor programs Free carboxylic acid. In stock for immediate global shipping.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
Cat. No. B8198976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1H-indole-6-carboxylic acid
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CN2)Br)C(=O)O
InChIInChI=1S/C9H6BrNO2/c10-7-6(9(12)13)2-1-5-3-4-11-8(5)7/h1-4,11H,(H,12,13)
InChIKeyZGHKVOQTYMASHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1H-indole-6-carboxylic Acid Overview


7-Bromo-1H-indole-6-carboxylic acid (CAS: 1360921-60-3, C9H6BrNO2, MW 240.05) is a specifically substituted indole scaffold bearing a bromine atom at the 7-position and a carboxylic acid group at the 6-position. This regiochemical arrangement is fundamentally distinct from other bromoindole-6-carboxylic acid isomers (e.g., 4-bromo, 5-bromo) and is a key determinant of its chemical reactivity and biological target engagement potential [1]. Its molecular structure enables the compound to function as a privileged building block for generating diverse chemical libraries through established palladium-catalyzed cross-coupling reactions [2].

Regiochemical Uniqueness of 7-Bromo-1H-indole-6-carboxylic Acid


In the procurement of research intermediates for medicinal chemistry, substituting 7-bromo-1H-indole-6-carboxylic acid with a generic 'bromoindole carboxylic acid' or even its close positional isomers (e.g., 4-bromo or 5-bromo analogs) is not a scientifically sound practice. The position of the bromine substituent on the indole ring dictates the compound's electronic properties, its reactivity in palladium-catalyzed cross-coupling reactions, and its binding interactions with biological targets [1]. For instance, aminocarbonylation of 7-bromoindole proceeds with distinct regioselectivity compared to its 4-, 5-, or 6-bromo counterparts, leading to the formation of specific CNS-active amphetamine derivatives [2]. Replacing the 7-bromo-6-carboxy scaffold with a different isomer would invariably alter the synthetic pathway and yield an entirely different set of downstream analogs, compromising both project timelines and the validity of structure-activity relationship (SAR) studies.

Product-Specific Evidence for 7-Bromo-1H-indole-6-carboxylic Acid


Aminocarbonylation: 7-Bromoindole vs. Positional Isomers

In a direct head-to-head synthetic study, unprotected 7-bromoindole (the direct precursor to the target compound) undergoes aminocarbonylation with arylethylpiperazines to yield CNS-active amphetamine derivatives. This reactivity is shared by its 4-, 5-, and 6-bromo positional isomers, all of which are accessed without nitrogen-protecting groups. However, the resulting products are distinct due to the regiochemistry of the bromine atom [1].

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Supplier Purity: Free Acid vs. Methyl Esters

A cross-supplier analysis reveals that 7-bromo-1H-indole-6-carboxylic acid is commercially available with specified high purities, facilitating immediate research use. For comparison, key analogs like the 4-bromo and 5-bromo isomers are often supplied only as their methyl esters, which necessitates an additional, and potentially variable, hydrolysis step before use .

Procurement Quality Control Chemical Purity

Intermediate for Multi-Target Antiproliferative Agents

While direct IC50 data for 7-bromo-1H-indole-6-carboxylic acid is absent, the indole-6-carboxylic acid scaffold has been rigorously validated in recent medicinal chemistry campaigns. A 2024 study demonstrated that novel indole-6-carboxylic acid derivatives, synthesized as EGFR- and VEGFR-2-targeting agents, exhibited potent antiproliferative activity. Notably, compounds 3b and 6e showed high cytotoxicity against HCT-116, HeLa, and HT-29 cancer cell lines in MTT assays [1].

Medicinal Chemistry Oncology Kinase Inhibition

Applications of 7-Bromo-1H-indole-6-carboxylic Acid


Synthesis of CNS-Active Amine Derivatives

7-Bromo-1H-indole-6-carboxylic acid serves as an ideal starting material for the one-step synthesis of CNS-active compounds. As established in the evidence [1], the bromine at the 7-position undergoes efficient, protecting-group-free palladium-catalyzed aminocarbonylation with arylethylpiperazines. This allows for the rapid generation of a focused library of novel amphetamine derivatives for structure-activity relationship (SAR) studies in neuropharmacology.

Intermediate for Kinase Inhibitor Libraries

This compound is a key building block for exploring the indole-6-carboxylic acid pharmacophore, which has been validated for inhibiting key receptor tyrosine kinases like EGFR and VEGFR-2 [1]. By using the 7-bromo-6-carboxy scaffold, researchers can efficiently functionalize the 7-position via Suzuki, Sonogashira, or Buchwald-Hartwig cross-couplings to generate diverse analogs for anti-cancer drug discovery programs.

Streamlined Amidation Protocols

The commercial availability of this compound in high purity (≥97%) as a free carboxylic acid makes it a superior choice for developing and optimizing amide coupling reactions. Unlike its methyl ester analogs, it can be directly engaged in reactions without a prior saponification step, thereby streamlining process chemistry workflows and ensuring greater reproducibility in the synthesis of complex molecules.

Technical Documentation Hub

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